molecular formula C10H6Cl6O B5300314 3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone

3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone

Cat. No. B5300314
M. Wt: 354.9 g/mol
InChI Key: FVNOWKARXLHQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone (TCDB) is a synthetic compound that belongs to the family of chlorinated ketones. It is widely used in scientific research for its unique properties and potential applications in various fields. TCDB is known for its ability to induce oxidative stress and DNA damage, making it a valuable tool in the study of cellular responses to environmental stressors.

Mechanism of Action

3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone induces oxidative stress and DNA damage by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS). These ROS and RNS can cause oxidative damage to cellular macromolecules such as DNA, proteins, and lipids. This compound has been shown to induce DNA strand breaks, DNA-protein crosslinks, and DNA adducts.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. This compound has also been shown to induce the expression of various antioxidant enzymes and DNA repair enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone in lab experiments is its ability to induce oxidative stress and DNA damage in a controlled manner. This allows researchers to study the effects of these stressors on cellular processes and to test the efficacy of various antioxidants and DNA repair enzymes. One limitation of using this compound is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions must be taken to ensure the safety of researchers working with this compound.

Future Directions

1. Investigating the potential use of 3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone as a therapeutic agent for diseases associated with oxidative stress and DNA damage.
2. Studying the effects of this compound on the gut microbiome and its potential role in gut health.
3. Developing new methods for the detection and quantification of this compound in environmental samples.
4. Investigating the effects of this compound on epigenetic modifications and gene expression.
5. Studying the potential use of this compound as a tool for the study of aging and age-related diseases.
Conclusion:
This compound (this compound) is a synthetic compound that has a variety of potential applications in scientific research. Its ability to induce oxidative stress and DNA damage makes it a valuable tool for the study of cellular responses to environmental stressors. While there are limitations to working with this compound, its unique properties make it a valuable tool for researchers in various fields.

Synthesis Methods

The synthesis of 3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenyl acyl chloride. This intermediate is then reacted with 1,1,1-trichloro-2,2-dimethoxyethane to form this compound.

Scientific Research Applications

3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)-1-butanone is widely used in scientific research for its potential applications in various fields. It has been used as a model compound to study the effects of environmental pollutants on DNA damage and oxidative stress. This compound has also been used to study the mechanisms of action of various antioxidants and DNA repair enzymes.

properties

IUPAC Name

3,4,4,4-tetrachloro-1-(2,4-dichlorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O/c11-5-1-2-6(7(12)3-5)8(17)4-9(13)10(14,15)16/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNOWKARXLHQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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